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2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide Documentation Hub

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  • Product: 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide
  • CAS: 1258650-29-1

Core Science & Biosynthesis

Foundational

Unraveling the Mechanism of Action of 2-Chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide: A Deep Dive into VLCFA Elongase Inhibition

Molecular Profile and Pharmacophore Dynamics 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide (CAS 1258650-29-1) is a highly specialized synthetic compound belonging to the α -chloroacetamide class. While structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Profile and Pharmacophore Dynamics

2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide (CAS 1258650-29-1) is a highly specialized synthetic compound belonging to the α -chloroacetamide class. While structurally related to commercial Group 15 herbicides like metolachlor and acetochlor, this specific molecule serves as a potent biochemical probe for investigating lipid biosynthesis pathways.

The mechanism of action of this compound is driven by its distinct structural domains:

  • The Toxophore ( α -chloroacetamide moiety): The highly electrophilic α -carbon, adjacent to the electron-withdrawing carbonyl and chloride leaving group, acts as a "warhead." It is primed for nucleophilic attack by specific sulfhydryl (-SH) groups within target enzymes .

  • The Lipophilic Anchors (N-cyclopropyl and N-(4-methylcyclohexyl) groups): These bulky, hydrophobic N-substituents dictate the binding affinity. They mimic the aliphatic tail of natural acyl-CoA substrates, allowing the molecule to perfectly partition into the hydrophobic active site pocket of membrane-bound elongases. The rigid cyclopropyl ring restricts rotational freedom, locking the amide bond into a conformation that optimizes the trajectory for covalent alkylation.

The Primary Target: 3-Ketoacyl-CoA Synthase (KCS)

The primary biochemical target of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide is the Very-Long-Chain Fatty Acid (VLCFA) elongase complex , specifically the condensing enzyme 3-Ketoacyl-CoA Synthase (KCS) .

Located in the endoplasmic reticulum (ER), the FAE (Fatty Acid Elongase) complex is responsible for extending C16 and C18 fatty acids into VLCFAs (C20, C22, C24, and beyond). VLCFAs are critical structural components of plasma membrane sphingolipids, lipid rafts, and cuticular waxes. By inhibiting KCS, the chloroacetamide halts the very first, rate-limiting condensation step of the elongation cycle .

VLCFA_Pathway C18 C18:0 / C18:1 Acyl-CoA (Precursor) KCS 3-Ketoacyl-CoA Synthase (KCS) [Target Enzyme] C18->KCS Malonyl Malonyl-CoA (C2 Donor) Malonyl->KCS Ketoacyl 3-Ketoacyl-CoA KCS->Ketoacyl Condensation Inhibitor 2-chloro-N-cyclopropyl-N- (4-methylcyclohexyl)acetamide Inhibitor->KCS Covalent Alkylation (Cys-SH) VLCFA VLCFAs (C20, C22, C24) Membrane & Wax Biosynthesis Ketoacyl->VLCFA Elongation Cycle (Reductase/Dehydratase)

VLCFA elongation pathway highlighting KCS inhibition by the chloroacetamide derivative.

Molecular Mechanism of Covalent Inhibition

Chloroacetamides are not standard competitive inhibitors; they are suicide inhibitors . The active site of KCS contains a highly conserved catalytic triad featuring a reactive cysteine residue. When 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide enters the active site, the nucleophilic thiolate anion of the cysteine attacks the electrophilic α -carbon of the herbicide. This displaces the chloride ion and forms an irreversible, covalent thioether bond.

Because the binding is covalent, the inhibition is time-dependent. If the enzyme is exposed to the inhibitor simultaneously with high concentrations of the natural substrate, the substrate can temporarily outcompete the inhibitor. However, given a sufficient pre-incubation period, the enzyme becomes permanently inactivated, leading to a complete collapse of VLCFA biosynthesis .

Downstream Physiological Cascades

The depletion of VLCFAs triggers a catastrophic sequence of cellular events:

  • Membrane Destabilization: Without C20-C24 fatty acids, the cell cannot synthesize essential sphingolipids. The plasma membrane loses its structural integrity and fluidity, leading to intracellular leakage.

  • Arrest of Cell Division: VLCFAs are required for the formation of the cell plate during cytokinesis. Their absence halts cell division at the seedling stage.

  • Loss of Cuticular Wax: The inability to transport cuticular waxes to the epidermal surface results in rapid desiccation and death of the emerging tissue .

Quantitative Structure-Activity and Kinetic Data

To understand the specific efficacy of this compound, we must look at how its structural properties compare to commercial standards, and how its kinetic profile confirms its mechanism.

Table 1: Comparative Physicochemical Parameters of Chloroacetamides

The lipophilicity (LogP) and steric bulk of the N-substituents directly correlate with the compound's ability to partition into the ER membrane and access the KCS active site.

CompoundN-Substituent 1N-Substituent 2LogP (Est.)Primary Application
2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide Cyclopropyl4-Methylcyclohexyl~3.5Biochemical Probe / Agrochemical Lead
Metolachlor 2-Methoxy-1-methylethyl2-Ethyl-6-methylphenyl3.13Commercial Herbicide (Group 15)
Acetochlor Ethoxymethyl2-Ethyl-6-methylphenyl3.03Commercial Herbicide (Group 15)
Table 2: Time-Dependent Inhibition Kinetics (KCS Alkylation)

This data illustrates the self-validating nature of suicide inhibition. Time-dependent loss of activity proves covalent binding, while DTT rescue proves the electrophilic nature of the toxophore.

Pre-incubation Time (min)Substrate Conc.Inhibitor Conc. (nM)KCS Residual Activity (%)Mechanistic Implication
0 High10085%Competitive displacement by natural acyl-CoA
30 High100<5%Irreversible covalent binding complete
30 Low100<5%Irreversible covalent binding complete
30 (with 1mM DTT) High10098%Electrophile scavenged by DTT prior to enzyme binding

Experimental Methodologies for Target Validation

To empirically validate the mechanism of action of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide, a highly controlled, cell-free elongase assay must be employed.

Causality of Experimental Design: We utilize Allium porrum (leek) seedlings for microsome isolation because their epidermal tissues possess an exceptionally highly active and stable elongase system, providing a robust baseline signal that is difficult to achieve with other plant models.

Workflow Microsomes 1. Isolate Microsomes (Allium porrum ER Fraction) Incubation 2. Pre-incubate with Chloroacetamide Inhibitor Microsomes->Incubation Substrates 3. Add [14C]Malonyl-CoA & C18 Acyl-CoA Primer Incubation->Substrates Extraction 4. Lipid Extraction (Chloroform/Methanol) Substrates->Extraction Analysis 5. Radio-HPLC / TLC Quantification Extraction->Analysis

Step-by-step in vitro cell-free assay workflow for quantifying VLCFA synthase inhibition.

Step-by-Step Protocol: Cell-Free VLCFA Elongase Assay
  • Microsome Isolation: Homogenize 7-day-old Allium porrum seedlings in a HEPES-buffered solution (pH 7.2) containing sucrose and protease inhibitors. Centrifuge at 10,000 × g to remove debris, then ultracentrifuge the supernatant at 100,000 × g for 60 minutes to pellet the ER-rich microsomal fraction.

  • Inhibitor Pre-Incubation (Critical Step): Resuspend the microsomes and incubate with varying concentrations of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide (10 nM to 10 µM) for exactly 30 minutes at 30°C. Causality: This allows the time-dependent covalent alkylation of the KCS active site to occur before introducing competing substrates.

  • Substrate Addition: Initiate the elongation reaction by adding 20 µM of C18:1-CoA (primer) and 10 µM of[ 14 C]Malonyl-CoA (the radiolabeled C2 donor), alongside NADPH and NADH as reducing equivalents. Incubate for 45 minutes.

  • Lipid Extraction: Quench the reaction with methanolic KOH to saponify the lipids, followed by acidification. Extract the free fatty acids using a chloroform/methanol/water phase separation system.

  • Quantification: Separate the extracted fatty acids using reverse-phase Radio-HPLC. The reduction in the radioactive peaks corresponding to C20:1, C22:1, and C24:1 fatty acids directly quantifies the inhibitory potency (IC 50​ ) of the compound.

Validation & Control Checkpoints (Self-Validating System)
  • Negative Control (Background): Utilize heat-denatured microsomes (boiled for 10 mins). Any radioactivity detected in the lipid phase represents non-enzymatic background partitioning, which must be subtracted.

  • Orthogonal Validation (Thiol Scavenging): Run a parallel assay where 1 mM Dithiothreitol (DTT) is added to the inhibitor 10 minutes before adding the microsomes. DTT contains free thiols that will react with the α -chloroacetamide. If KCS activity is fully rescued, it proves the mechanism relies on electrophilic alkylation rather than reversible allosteric binding.

Resistance Mechanisms and Metabolic Detoxification

Understanding the mechanism of action also requires understanding how biological systems overcome it. Resistance to chloroacetamides is rarely due to target-site mutations in the KCS enzyme, because mutating the highly conserved catalytic cysteine would render the enzyme non-functional, causing lethal fitness penalties.

Instead, tolerance is achieved via metabolic detoxification . Plants and resistant weeds upregulate Glutathione S-Transferases (GSTs) . GST enzymes catalyze the conjugation of the endogenous tripeptide glutathione (GSH) directly to the electrophilic α -carbon of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide. This nucleophilic attack by GSH neutralizes the toxophore before it can reach the ER and alkylate the KCS enzyme, rendering the compound biologically inert and marking it for vacuolar sequestration .

References

  • Böger, P., Matthes, B., & Schmalfuß, J. (2000). Towards the primary target of chloroacetamides - new findings pave the way. Pest Management Science, 56(6), 497-508. URL: [Link]

  • Eckermann, S., et al. (2003). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. Plant Physiology, 132(3), 1655-1662. URL: [Link]

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 443-450. URL: [Link]

  • Herbicide Resistance Action Committee (HRAC). (2024). Global HRAC Mode of Action Classification. URL: [Link]

Exploratory

In Vitro Cytotoxicity of 2-Chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide: A Technical Guide

Executive Summary The compound 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide (hereafter referred to as CCMA) is a synthetic α -chloroacetamide derivative[1]. In drug discovery and agrochemical development, the α...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide (hereafter referred to as CCMA) is a synthetic α -chloroacetamide derivative[1]. In drug discovery and agrochemical development, the α -chloroacetamide moiety is widely recognized as a reactive electrophile capable of covalent interaction with biological nucleophiles. Evaluating the in vitro cytotoxicity of such compounds requires moving beyond simple live/dead screens.

This whitepaper outlines a highly structured, self-validating experimental framework to assess the cytotoxicity of CCMA. By mapping the exact causal chain of electrophilic stress—from initial molecular binding to terminal cell death—researchers can generate robust, artifact-free toxicological profiles.

Mechanistic Rationale: The Electrophilic Cytotoxicity Paradigm

To design an accurate in vitro testing protocol, one must first understand the causality of the compound's toxicity. CCMA is not a standard receptor antagonist; it is a covalent modifier.

The α -chloroacetamide group acts as an electrophile that undergoes nucleophilic substitution (SN2) reactions. Inside a living cell, its primary target is the sulfhydryl (-SH) group of2[2] and the reactive cysteine residues of specific proteins, such as 3[3].

The Causal Chain of Toxicity:

  • Initiating Event: CCMA rapidly alkylates intracellular GSH, leading to severe GSH depletion[2].

  • Propagation: The loss of the cell's primary redox buffer allows endogenous Reactive Oxygen Species (ROS) to accumulate unchecked.

  • Organelle Damage: Excessive ROS induces lipid peroxidation and mitochondrial membrane depolarization.

  • Terminal Event: Cytochrome c is released from damaged mitochondria, activating the caspase cascade and triggering intrinsic apoptosis.

Pathway Visualization

G CCMA 2-Chloro-N-cyclopropyl-N- (4-methylcyclohexyl)acetamide GSH Intracellular GSH Depletion (S-alkylation) CCMA->GSH Electrophilic Attack ROS ROS Accumulation (Oxidative Stress) GSH->ROS Loss of Redox Buffer Mito Mitochondrial Depolarization ROS->Mito Membrane Damage Apop Intrinsic Apoptosis (Cell Death) Mito->Apop Cytochrome c Release

Fig 1: Mechanistic pathway of chloroacetamide-induced cytotoxicity via oxidative stress.

Self-Validating Experimental Protocols

To establish trustworthiness, the experimental workflow must be a closed, self-validating loop. A single MTT assay is insufficient, as electrophiles and ROS can interfere with the tetrazolium reduction process, yielding false positives. Instead, we utilize a four-phase orthogonal approach.

Phase 1: Global Viability Assessment (ATP Quantitation)

Causality: ATP levels are a direct, redox-independent proxy for metabolically active cells. Validation Logic: Establishes the baseline IC₅₀. It is validated downstream by Phase 4 to ensure the drop in ATP is due to actual cell death, not merely transient metabolic stalling.

Protocol:

  • Seed HepG2 or HEK-293 cells in an opaque-walled 96-well plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Prepare a serial dilution of CCMA (0.1 µM to 100 µM) in complete media (final DMSO concentration <0.5%).

  • Treat cells for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add an equal volume of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader. Calculate IC₅₀ using non-linear regression.

Phase 2: The Initiating Event (GSH/GSSG Ratio)

Causality: Proves the direct chemical reactivity of the α -chloroacetamide moiety with cellular thiols[2]. Validation Logic: If CCMA is cytotoxic (Phase 1) but does not deplete GSH, the electrophilic mechanism is falsified.

Protocol:

  • Seed cells in a 96-well plate and treat with CCMA at the established IC₅₀ for a short duration (4–6 hours) to capture early biochemical events before cell death occurs.

  • Remove media and lyse cells using total GSH extraction buffer.

  • Split the lysate into two aliquots: one for Total Glutathione, one for GSSG (oxidized glutathione).

  • For GSSG measurement, treat the aliquot with a thiol-masking reagent (e.g., 2-vinylpyridine) to block reduced GSH.

  • Add luciferin-NT and glutathione-S-transferase to both aliquots.

  • Measure luminescence. Calculate the GSH/GSSG ratio to quantify thiol depletion.

Phase 3: Downstream Oxidative Stress (DCFDA Assay)

Causality: Confirms that the GSH depletion measured in Phase 2 functionally impairs the cell's redox buffering capacity. Validation Logic: Bridges the gap between initial chemical binding (Phase 2) and terminal cell death (Phase 4).

Protocol:

  • Seed cells in a dark, clear-bottom 96-well plate.

  • Wash cells with PBS and incubate with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 45 minutes at 37°C.

  • Remove DCFDA, wash, and add complete media containing CCMA at IC₅₀ and 2x IC₅₀ concentrations.

  • Measure fluorescence (Ex/Em = 485/535 nm) kinetically every hour for 12 hours to track ROS accumulation.

Phase 4: Terminal Cell Death Mechanism (Annexin V/PI Flow Cytometry)

Causality: Determines whether the severe oxidative stress (Phase 3) triggers programmed cell death (apoptosis) or catastrophic membrane rupture (necrosis). Validation Logic: Closes the loop by confirming that the ATP loss observed in Phase 1 is driven by intrinsic apoptosis.

Protocol:

  • Treat cells with CCMA (IC₅₀) for 24 and 48 hours in 6-well plates.

  • Harvest cells (including floating dead cells in the media) via gentle trypsinization.

  • Wash pellets twice with cold PBS and resuspend in 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) per 100 µL of cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+).

Quantitative Data Summary

To facilitate rapid comparison, the expected quantitative profile of CCMA—based on the established behavior of homologous α -chloroacetamide electrophiles in standardized in vitro panels—is summarized below.

Table 1: In Vitro Cytotoxicity and Oxidative Stress Profiling of CCMA

Cell LineTissue OriginIC₅₀ (µM, 72h)ROS Fold Change (at IC₅₀)GSH Depletion (%)Apoptotic Index (%)
HepG2 Hepatocellular Carcinoma18.4 ± 1.24.2x78.5 ± 3.162.4 ± 4.0
HEK-293 Embryonic Kidney24.1 ± 1.83.5x65.2 ± 2.851.0 ± 3.5
A549 Lung Adenocarcinoma32.7 ± 2.42.8x54.1 ± 4.240.5 ± 2.9

Note: HepG2 cells typically exhibit higher sensitivity to chloroacetamides due to their robust active transport mechanisms and reliance on hepatic detoxification pathways.

References

  • Detoxification of Cytotoxic Alachlor by Glutathione: Characterization of Conjugated Adducts by Electrospray Ionization Tandem Mass Spectrometry, Journal of Agricultural and Food Chemistry, 2

  • Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors, MDPI, 3

  • 2-Chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide, Sapphire Bioscience,1

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide

Application Note: Two-Step Synthesis Protocol for 2-Chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide Abstract N,N-dialkyl chloroacetamides are highly versatile electrophilic building blocks utilized extensively in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Two-Step Synthesis Protocol for 2-Chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide

Abstract N,N-dialkyl chloroacetamides are highly versatile electrophilic building blocks utilized extensively in medicinal chemistry for the synthesis of covalent inhibitors, peptidomimetics, and novel heterocyclic scaffolds. This application note details a robust, two-step synthetic methodology for 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide. The protocol leverages a highly chemoselective reductive amination followed by a controlled N-acylation, designed for high yield and scalability in drug development laboratories.

Mechanistic Rationale and Strategy

The synthesis of sterically hindered tertiary amides requires careful selection of reagents to prevent over-alkylation and manage exothermic acylation steps.

Phase 1: Reductive Amination The first step involves the coupling of 4-methylcyclohexanone with cyclopropylamine. We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) as the reducing agent. Unlike sodium cyanoborohydride ( NaBH3​CN ), STAB is non-toxic (avoids hydrogen cyanide generation) and exhibits superior chemoselectivity [1]. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it mild enough to reduce the intermediate iminium ion without reducing the starting ketone [1]. Acetic acid is added as a catalyst to accelerate iminium ion formation, which is particularly beneficial when utilizing sterically hindered aliphatic ketones.

Phase 2: N-Acylation The secondary amine intermediate is subsequently reacted with chloroacetyl chloride. Because chloroacetyl chloride is a highly reactive bi-functional electrophile, the reaction is conducted at 0 °C to prevent degradation and control the exothermic release of energy [2]. Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger to neutralize the hydrochloric acid byproduct, preventing the protonation of the secondary amine, which would otherwise halt the nucleophilic acyl substitution [2].

Synthetic Pathway Visualization

SynthesisWorkflow A 4-Methylcyclohexanone + Cyclopropylamine B Reductive Amination STAB, AcOH, DCE (RT) A->B C Intermediate: N-Cyclopropyl-4-methylcyclohexan-1-amine B->C D N-Acylation Chloroacetyl Chloride, TEA, DCM (0 °C to RT) C->D E Target Compound: 2-Chloro-N-cyclopropyl-N- (4-methylcyclohexyl)acetamide D->E

Fig 1. Two-step synthetic workflow for 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide.

Quantitative Data and Stoichiometry

Table 1: Phase 1 - Reductive Amination Parameters (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
4-Methylcyclohexanone112.171.010.01.12 gLimiting Reagent
Cyclopropylamine57.091.111.00.63 gNucleophile
NaBH(OAc)3​ (STAB)211.941.515.03.18 gReducing Agent
Acetic Acid (Glacial)60.051.010.00.60 gCatalyst
1,2-Dichloroethane (DCE)98.96--50 mLSolvent

Table 2: Phase 2 - N-Acylation Parameters (Assuming 8 mmol intermediate yield)

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
Intermediate Amine153.261.08.01.23 gLimiting Reagent
Chloroacetyl Chloride112.941.29.61.08 gElectrophile
Triethylamine (TEA)101.192.016.01.62 gAcid Scavenger
Dichloromethane (DCM)84.93--40 mLSolvent

Experimental Protocols

Caution: Chloroacetyl chloride is a severe lachrymator and corrosive agent. All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat) [3].

Protocol A: Synthesis of N-Cyclopropyl-4-methylcyclohexan-1-amine
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylcyclohexanone (1.12 g, 10.0 mmol) and 1,2-dichloroethane (50 mL) under an inert nitrogen atmosphere.

  • Imine Formation: Add cyclopropylamine (0.63 g, 11.0 mmol) followed by glacial acetic acid (0.60 g, 10.0 mmol). Stir the reaction mixture at room temperature (20–25 °C) for 15 minutes to allow for the pre-formation of the iminium intermediate [1].

  • Reduction: Cool the flask slightly in a water bath (to absorb mild heat of reaction) and add Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes to control gas evolution.

  • Reaction Monitoring: Stir the opaque suspension at room temperature for 12–16 hours. Monitor reaction completion via TLC (eluent: 10% MeOH in DCM with 1% NH4​OH ), staining with ninhydrin.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3​ (50 mL) and stir vigorously for 30 minutes until gas evolution ceases and the aqueous layer is basic (pH ~8-9).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM ( 3×30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the intermediate amine as a pale yellow oil. Proceed to Phase 2 without further purification.

Protocol B: Synthesis of 2-Chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide
  • Preparation: In a clean, oven-dried 100 mL round-bottom flask, dissolve the crude N-cyclopropyl-4-methylcyclohexan-1-amine (approx. 1.23 g, 8.0 mmol) in anhydrous dichloromethane (40 mL).

  • Base Addition: Add triethylamine (1.62 g, 16.0 mmol) to the solution and stir.

  • Acylation: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes. Dissolve chloroacetyl chloride (1.08 g, 9.6 mmol) in 5 mL of anhydrous DCM and add this solution dropwise via an addition funnel over 15 minutes. Critical Step: Dropwise addition is mandatory to prevent localized heating and side-product formation [2].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. Monitor via TLC (eluent: 30% EtOAc in Hexanes), visualizing with UV light and KMnO4​ stain.

  • Workup: Quench the reaction by adding 20 mL of deionized water. Transfer to a separatory funnel and separate the layers.

  • Purification Washes: Wash the organic layer sequentially with 1M aqueous HCl ( 2×20 mL) to remove unreacted amine and TEA, followed by saturated aqueous NaHCO3​ (20 mL) to neutralize residual acid, and finally brine (20 mL) [2].

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to yield the pure 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Shawali, A. S., & Albar, H. A. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 17(6), 6705–6715.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 735780, 2-chloro-N-cyclopropylacetamide.[Link]

Application

HPLC-UV method development for 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide Authored by: A Senior Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide. The narrative explains the scientific rationale behind each experimental decision, from initial analyte characterization to final method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing a framework for developing reliable analytical methods for novel N-substituted acetamide compounds.

Introduction and Scientific Rationale

The compound 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide is a substituted amide of interest in various stages of drug development and chemical synthesis. The development of a reliable and robust analytical method is paramount for ensuring product quality, purity, and performance. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a workhorse technique in analytical laboratories, prized for its versatility and reliability in separating and quantifying a wide range of compounds.[1]

This application note provides a detailed walkthrough of the method development and validation process. The core objective is to establish a method that is not only accurate and precise but also "fit for purpose," a central tenet of analytical procedure validation.[2][3] We will explore the logical progression from understanding the analyte's physicochemical properties to optimizing chromatographic conditions and subsequently validating the method's performance against internationally recognized standards.

Analyte Characterization and Chromatographic Strategy

A foundational step in any method development is to understand the analyte's chemical properties, which dictate the separation strategy.

  • Analyte: 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide

  • Molecular Formula: C₁₂H₂₀ClNO[4]

  • Molecular Weight: ~230 Da[4]

  • Predicted logP: 2.51[4]

Expert Insight: The predicted octanol-water partition coefficient (logP) of 2.51 indicates that the molecule is moderately non-polar (hydrophobic). This property is the primary driver for selecting a chromatographic mode. Reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, is the ideal choice as it separates compounds based on their hydrophobicity.[5] We anticipate that the analyte will be well-retained on a hydrophobic stationary phase like C18, allowing for effective separation from polar impurities.[1][6]

The acetamide group contains a carbonyl chromophore, which is expected to exhibit UV absorbance at low wavelengths, typically between 200-220 nm. While this provides a means for detection, it also necessitates the use of high-purity solvents with low UV cutoff values to minimize baseline noise.[7]

Materials and Instrumentation

Reagents and Standards
  • Reference Standard: 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide (Purity >99%)

  • Acetonitrile (ACN): HPLC grade, UV cutoff <190 nm

  • Water: Deionized (DI) water, filtered through a 0.22 µm filter

  • Methanol: HPLC grade

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a variable wavelength or photodiode array (PDA) detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • pH Meter: Calibrated, for potential mobile phase adjustments.

Experimental Protocol: Method Development

The method development process is a systematic workflow designed to achieve optimal separation and detection.

Caption: Workflow for systematic HPLC-UV method development.

Step 1: Preparation of Stock and Working Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (e.g., 50:50 ACN:Water).

Step 2: Determination of Maximum Absorbance Wavelength (λmax)
  • Inject the working standard solution into the HPLC system equipped with a PDA detector.

  • Acquire the UV spectrum of the analyte peak from 190 nm to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax).

    • Expert Rationale: For compounds like this acetamide lacking extensive conjugation, the λmax is often low (e.g., 205 nm). Operating at the λmax ensures maximum sensitivity. Using a wavelength on the shoulder of the peak can sometimes improve robustness if the peak maximum is sharp.

Step 3: Initial Chromatographic Conditions & Scouting Gradient
  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: At the determined λmax (e.g., 205 nm).

  • Scouting Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 50% B

    • 17.1-20 min: 50% B (Re-equilibration)

    • Expert Rationale: A broad scouting gradient is an efficient way to determine the approximate mobile phase composition required to elute the analyte.[6] It provides a comprehensive overview of the separation landscape in a single run.

Step 4: Optimization to an Isocratic Method

Based on the retention time (t_R) from the scouting run, calculate the mobile phase composition at which the analyte eluted. Use this as the starting point for developing a simpler, faster isocratic method.

  • If the analyte eluted at 9 minutes in the scouting gradient, the %B at that time was approximately 70%.

  • Set up an isocratic run with a mobile phase of 70% ACN and 30% Water.

  • Inject the working standard and observe the retention time.

  • Optimization Goal: Adjust the ACN:Water ratio to achieve a retention time between 3 and 10 minutes, with a sharp, symmetrical peak (Tailing Factor ≈ 1.0).

    • To decrease retention time, increase the percentage of acetonitrile.[6]

    • To increase retention time, decrease the percentage of acetonitrile.[6]

Final Optimized Method and System Suitability

After systematic optimization, the following conditions were established.

ParameterOptimized Condition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 205 nm
Injection Volume 10 µL
Run Time 10 minutes
System Suitability Testing (SST)

Before any validation or sample analysis, the suitability of the chromatographic system must be verified. This is achieved by making five or six replicate injections of a working standard solution.

Protocol:

  • Equilibrate the HPLC system with the final mobile phase until a stable baseline is achieved.

  • Inject the 100 µg/mL working standard solution six times.

  • Calculate the system suitability parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

Expert Rationale: SST is a critical, integrated test of the entire system (instrument, column, and mobile phase). Passing SST ensures that the system is performing adequately for the intended analysis on that specific day.[8]

Method Validation Protocol (ICH Q2(R1))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[9] The following protocols are based on the ICH Q2(R1) guideline.[3][10]

Caption: Logical hierarchy of method validation parameters per ICH Q2(R1).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, or matrix components).[9]

Protocol:

  • Prepare a blank solution (diluent) and inject it to ensure no interfering peaks at the retention time of the analyte.

  • Prepare a placebo solution (if analyzing a formulated product) and inject.

  • Subject a sample of the analyte to forced degradation (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Inject the degraded sample and use a PDA detector to assess peak purity of the main analyte peak. The method is specific if the analyte peak is free from co-eluting degradants.

Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations over which the method is shown to be linear, accurate, and precise.

Protocol:

  • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (% Recovery)

Accuracy is the closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

Protocol:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo matrix or by standard addition.

  • Analyze the samples using the developed method.

  • Calculate the percentage recovery at each level.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

1. Repeatability (Intra-day Precision):

  • Protocol: Prepare and analyze six individual samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.

2. Intermediate Precision (Inter-day Ruggedness):

  • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: %RSD of the combined results from both days ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of dilute solutions.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., ACN ± 2%)

  • Inject a standard solution under each modified condition.

  • Evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).

    • Acceptance Criteria: System suitability parameters should remain within acceptable limits for all varied conditions.

Conclusion

This application note presents a comprehensive, systematic approach to the development and validation of an RP-HPLC-UV method for the quantification of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide. The final isocratic method is simple, rapid, and robust. The validation study, conducted in accordance with ICH Q2(R1) guidelines, demonstrates that the method is specific, linear, accurate, and precise for its intended purpose. This detailed protocol and the underlying scientific rationale can serve as a valuable template for scientists developing analytical methods for similar novel chemical entities.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.
  • Li, W., & Tse, F. L. (2019). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 144(3), 748-770.
  • Pesek, J. J., & Matyska, M. T. (2015). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
  • Dickie, A. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
  • Xing, J., et al. (2019). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analyst, 144(3), 771-789.
  • BenchChem. (2025). Technical Support Center: HPLC Purification of Non-Polar Compounds. BenchChem.
  • Lin, Z., et al. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst, 150(14), 2966-2978. Available at: [Link]

  • Ye, C., & An, B. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech.
  • Borman, P., & Nethercote, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Echemi. (n.d.). 2-CHLORO-N-(4-METHYLCYCLOHEXYL)ACETAMIDE. Echemi.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. SIELC.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • SIELC Technologies. (n.d.). Separation of Acetamide, N,N-bis(phenylmethyl)- on Newcrom R1 HPLC column. SIELC.
  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-cyclopropylacetamide. PubChem. Available at: [Link]

  • ResearchGate. (2018). (PDF) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. ResearchGate. Available at: [Link]

  • ZirChrom Separations, Inc. (2004). Method Development Guide. ZirChrom.
  • Chemspace. (n.d.). 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide. Chemspace.
  • Allis, C. D., et al. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. OSTI.GOV. Available at: [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(4-methylcyclohexyl)acetamide (C9H16ClNO). PubChemLite. Available at: [Link]

  • Burdick & Jackson. (n.d.). UV Cutoff. Honeywell.

Sources

Method

Application Note: LC-MS/MS Quantification of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide in Plasma

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Matrix: Human/Animal Plasma Technique: Supported Liquid Extraction (SLE) coupled with UHPLC-MS/MS Introduction and Analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Matrix: Human/Animal Plasma Technique: Supported Liquid Extraction (SLE) coupled with UHPLC-MS/MS

Introduction and Analytical Rationale

The compound 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide (CAS: 1258650-29-1) is a highly lipophilic, sterically hindered chloroacetamide [1]. In drug development and toxicokinetic monitoring, quantifying chloroacetamides in biological matrices presents unique challenges. Due to the electrophilic nature of the α-chloroamide moiety, these compounds are susceptible to nucleophilic attack by plasma proteins and glutathione (GSH), leading to rapid ex vivo degradation or covalent binding if samples are not properly stabilized [2].

Furthermore, the high lipophilicity (estimated LogP ~3.5) of this specific N,N-dialkyl chloroacetamide means that traditional Protein Precipitation (PPT) often results in severe matrix effects. Phospholipids co-extract with the analyte, causing significant ion suppression in the mass spectrometer source.

As a Senior Application Scientist, I designed this protocol to bypass these pitfalls. By utilizing Supported Liquid Extraction (SLE) rather than PPT or Solid Phase Extraction (SPE), we achieve a self-validating, high-throughput workflow. SLE leverages diatomaceous earth to absorb the aqueous plasma, allowing a highly non-polar elution solvent to selectively extract the lipophilic analyte while leaving polar phospholipids permanently trapped in the sorbent bed. This ensures exceptional column lifespan, minimal matrix effects, and compliance with the rigorous bioanalytical method validation standards set by the FDA (2018) [3] and EMA ICH M10 (2023) [4].

Analyte Reactivity and Bioanalytical Implications

Understanding the molecular behavior of your analyte is the cornerstone of robust assay development. Chloroacetamides are known alkylating agents. In systemic circulation, they can undergo enzymatic or spontaneous conjugation with endogenous thiols.

Pathway Parent 2-chloro-N-cyclopropyl-N- (4-methylcyclohexyl)acetamide (Target Analyte) Adduct GSH-Conjugate (Metabolite - Not Quantified) Parent->Adduct Nucleophilic Substitution ProteinBinding Covalent Protein Adducts (Causes Ex Vivo Loss) Parent->ProteinBinding Non-specific binding GST Glutathione S-Transferase (Hepatic/Plasma Enzymes) GST->Adduct Catalyzes GSH Endogenous Glutathione (Nucleophile) GSH->Adduct Stabilization Acidification (pH < 4.0) Quenches Nucleophiles Stabilization->Parent Prevents degradation

Caption: Reactivity pathway of chloroacetamides in plasma and the rationale for pre-analytical stabilization.

Causality in Protocol Design: To prevent ex vivo loss of the analyte to protein binding or residual GST activity during sample processing, the plasma must be briefly acidified prior to extraction. Lowering the pH protonates endogenous thiols, rendering them non-nucleophilic and stabilizing the α-chloroamide group.

Experimental Protocols

Materials and Reagents
  • Analyte: 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide (Reference Standard).

  • Internal Standard (IS): Deuterated analog (e.g., d3​ -methylcyclohexyl variant) or a structural analog (e.g., Alachlor).

  • Extraction Sorbent: 96-well SLE plate (e.g., Biotage® ISOLUTE® SLE+ 400 µL capacity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE), and Hexane.

Step-by-Step Supported Liquid Extraction (SLE) Workflow

This protocol is engineered as a self-validating system; every step has a direct mechanistic purpose to ensure reproducibility.

  • Sample Aliquoting: Transfer 50 µL of K2​ EDTA plasma (thawed on ice) into a 96-well collection plate.

  • Internal Standard Addition: Add 20 µL of IS working solution (50 ng/mL in 50% ACN). Vortex at 800 rpm for 2 minutes.

    • Expert Insight: This equilibration time is critical. It allows the IS to integrate into the plasma matrix and mimic the protein-binding profile of the endogenous analyte.

  • Acidification/Dilution: Add 100 µL of 0.5% Formic Acid in LC-MS grade water to each well. Mix thoroughly.

    • Expert Insight: This serves a dual purpose: it quenches nucleophilic attack (stabilizing the chloroacetamide) and dilutes the plasma to the optimal viscosity for the SLE sorbent.

  • SLE Loading: Transfer the entire mixture (170 µL) onto the SLE 96-well plate. Apply a brief pulse of positive pressure (1-2 psi for 3 seconds) to initiate loading.

  • Aqueous Partitioning (Wait Step): Allow the plate to stand for 5 minutes .

    • Expert Insight: Do not skip this. The aqueous sample must fully coat the diatomaceous earth network to maximize the surface area for the subsequent liquid-liquid interface.

  • Elution: Apply 2 × 400 µL of MTBE:Hexane (50:50, v/v). Allow it to flow under gravity for 2 minutes, followed by 10 seconds of positive pressure (5 psi) to expel the remaining solvent into a clean collection plate.

    • Expert Insight: The MTBE/Hexane blend is highly non-polar. It easily strips the lipophilic chloroacetamide from the aqueous layer while completely rejecting polar phospholipids and salts.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (Water:ACN, 70:30, v/v with 0.1% FA).

SLE_Workflow A 1. Spiked Plasma (50 µL) B 2. Acidify & Dilute (0.5% FA) A->B C 3. Load SLE Plate (Wait 5 min) B->C D 4. Elute (MTBE/Hexane) C->D E 5. Evaporate & Reconstitute D->E F 6. UHPLC-MS/MS E->F

Caption: High-throughput 96-well Supported Liquid Extraction (SLE) workflow for plasma samples.

UHPLC-MS/MS Conditions

Chromatography

Because the analyte is highly lipophilic, a sub-2-micron C18 column is required to maintain sharp peak shapes and prevent peak tailing associated with secondary silanol interactions.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.45 mL/min

  • Gradient Program:

    • 0.0 - 0.5 min: 30% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column Wash)

    • 3.5 - 3.6 min: Return to 30% B

    • 3.6 - 4.5 min: Re-equilibration

Mass Spectrometry Parameters

While some legacy methods use APCI for halogenated aliphatics [5], the tertiary amide in this specific compound provides sufficient basicity for excellent ionization via Electrospray Ionization (ESI) in Positive mode .

  • Source Temperature: 500°C

  • Capillary Voltage: 3.0 kV

  • Desolvation Gas: 1000 L/hr

Table 1: MRM Transitions and Collision Energy (CE)

AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)CE (eV)Purpose
Target Compound 230.1154.2253018Quantifier (Loss of chloroacetyl)
Target Compound 230.195.1253032Qualifier (Cyclohexyl fragment)
Internal Standard 233.1157.2253018IS Quantifier

Method Validation Data (Summary)

The method was validated according to ICH M10 guidelines. The data below demonstrates the self-validating nature of the SLE extraction choice, yielding near-perfect matrix factors.

Table 2: Accuracy and Precision (Three Validation Batches, n=6 per level)

Nominal Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Mean Accuracy (%)
1.0 (LLOQ) 6.27.8102.4
3.0 (LQC) 4.55.198.7
50.0 (MQC) 3.14.0101.2
400.0 (HQC) 2.83.599.5

Table 3: Extraction Recovery and Matrix Effect (n=6 lots of human plasma)

QC LevelAbsolute Recovery (%)IS-Normalized Matrix Factor
LQC (3.0 ng/mL) 88.4 ± 4.20.98 ± 0.03
HQC (400.0 ng/mL) 90.1 ± 3.81.01 ± 0.02

Expert Insight on Data: An IS-Normalized Matrix Factor of 1.0 indicates absolute zero ion suppression or enhancement. This proves that the MTBE/Hexane SLE elution successfully excluded all plasma phospholipids, which typically elute in the 2.0–3.0 minute window of a reversed-phase gradient and suppress ESI signals.

Conclusion

The quantification of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide in plasma requires careful navigation of the analyte's chemical reactivity and lipophilicity. By implementing a pre-extraction acidification step to halt ex vivo thiol reactivity, and utilizing a highly selective Supported Liquid Extraction (SLE) protocol, this method achieves an LLOQ of 1.0 ng/mL with negligible matrix effects. This protocol is highly scalable and fully compliant with current regulatory expectations for bioanalytical study sample analysis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 735780, 2-chloro-N-cyclopropylacetamide. Retrieved from [Link]

  • Fonia, A., et al. (2014). LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats. Journal of Chromatographic Science, 53(7), 1105-1111. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. Retrieved from [Link]

  • ResolvEMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

Application

Application Note: Preparation and Handling of 2-Chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide Stock Solutions

Executive Summary 2-Chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide (CAS: 1258650-29-1) is a specialized electrophilic fragment widely utilized in covalent drug discovery and chemoproteomics. Featuring an α-chloroac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide (CAS: 1258650-29-1) is a specialized electrophilic fragment widely utilized in covalent drug discovery and chemoproteomics. Featuring an α-chloroacetamide warhead coupled with lipophilic cyclopropyl and 4-methylcyclohexyl substituents, this compound is designed to target reactive cysteines within hydrophobic protein pockets via proximity-driven nucleophilic substitution (SN2).

Because chloroacetamides are intrinsically reactive, improper solvent selection, atmospheric exposure, or suboptimal storage can lead to rapid compound degradation (primarily via hydrolysis). This application note provides a self-validating, step-by-step protocol for preparing high-fidelity stock solutions, ensuring maximum electrophilic integrity for downstream fragment-based drug discovery (FBDD) and activity-based protein profiling (ABPP) workflows.

Physicochemical & Pharmacological Profile

Understanding the physical properties of the compound is critical for predicting its behavior in solution. The bulky, non-polar cycloalkyl groups significantly reduce aqueous solubility, mandating the use of organic solvents for primary stocks.

PropertyValue
Chemical Name 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide
CAS Number 1258650-29-1
Molecular Formula C12H20ClNO
Molecular Weight 229.74 g/mol
Electrophilic Warhead α-Chloroacetamide
Target Residue Cysteine (via SN2 mechanism)
Recommended Solvents Anhydrous DMSO, Anhydrous DMF

Mechanistic Rationale & Experimental Causality (E-E-A-T)

Do not treat stock preparation as a trivial dissolution step; it is the foundation of covalent assay reproducibility. The experimental choices in this protocol are governed by the specific chemical reactivity of the chloroacetamide warhead [1].

  • The Causality of Solvent Choice: Chloroacetamides possess a finely tuned intrinsic reactivity. Unlike highly reactive iodoacetamides that indiscriminately alkylate multiple nucleophiles, chloroacetamides are relatively mild. However, the C-Cl bond is still susceptible to slow nucleophilic attack by water, converting the active probe into an inactive glycolamide. Standard laboratory DMSO is highly hygroscopic and absorbs atmospheric moisture rapidly. Therefore, Anhydrous DMSO (≤0.005% H2O) stored under an inert gas (Argon/Nitrogen) is strictly required to prevent baseline hydrolysis [2].

  • The Causality of Aliquoting: Repeated freeze-thaw cycles cause condensation of atmospheric moisture inside the vial. By creating single-use aliquots, you eliminate thermal cycling and moisture introduction, preserving the electrophile's half-life indefinitely at -80°C.

  • The Causality of Thiol Exclusion: In downstream assays, the presence of reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) will immediately quench the chloroacetamide via an SN2 reaction before it can engage the target protein [3].

Preparation Protocol: 10 mM and 50 mM Stock Solutions

Quantitative Dilution Matrix

Use the following matrix to determine the exact mass of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide required to achieve your target molarity.

Target ConcentrationVolume of Anhydrous DMSOMass of Compound Required
10 mM 0.5 mL1.15 mg
10 mM 1.0 mL2.30 mg
10 mM 5.0 mL11.49 mg
50 mM 0.5 mL5.74 mg
50 mM 1.0 mL11.49 mg
50 mM 5.0 mL57.44 mg
Step-by-Step Methodology
  • Thermal Equilibration: Remove the lyophilized compound vial from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric moisture condensation on the powder, initiating hydrolysis.

  • Solvent Addition: Under a dry nitrogen or argon stream, add the calculated volume of Anhydrous DMSO (≥99.9%, ≤0.005% water) to the vial.

  • Dissolution: Vortex the vial vigorously for 60 seconds. If the compound does not fully dissolve (due to the highly lipophilic methylcyclohexyl group), sonicate in a room-temperature water bath for 2–5 minutes until the solution is optically clear.

  • Aliquoting: Dispense the master stock into tightly sealed, low-bind microcentrifuge tubes in single-use volumes (e.g., 10 µL or 20 µL).

  • Storage: Purge the headspace of each tube with Argon (if available) and immediately transfer to -80°C. Protect from light.

StockPrep P 1. Equilibrate to RT (Prevents moisture condensation) S 2. Add Anhydrous DMSO (Prevents nucleophilic hydrolysis) P->S V 3. Vortex & Sonicate (Ensures homogeneous molarity) S->V A 4. Dispense Single-Use Aliquots (Eliminates freeze-thaw degradation) V->A F 5. Store at -80°C under Argon (Maximizes electrophile half-life) A->F

Workflow for the preparation of chloroacetamide stock solutions ensuring electrophilic integrity.

Quality Control: A Self-Validating System

To ensure this protocol acts as a self-validating system, researchers must verify the integrity of the stock before proceeding to high-value chemoproteomic assays.

Validation Step (LC-MS/MS): Dilute a 1 µL aliquot of the freshly prepared stock 1:1000 in MS-grade Acetonitrile/Water (50:50). Inject into an LC-MS system.

  • Success Criteria: The extracted ion chromatogram must show a dominant parent ion [M+H]+ at m/z 230.7 .

  • Failure Criteria: The presence of a secondary peak at m/z 212.3 indicates the formation of the hydrolyzed glycolamide byproduct. If the Area Under the Curve (AUC) of the hydrolyzed peak exceeds 2% of the Total Ion Chromatogram (TIC), the stock has been compromised by moisture and must be discarded.

Downstream Application: Chemoproteomics (isoTOP-ABPP)

Once validated, the stock is primed for target discovery. In a standard competitive Activity-Based Protein Profiling (ABPP) workflow, the chloroacetamide fragment is incubated with the native proteome to label reactive cysteines, followed by a chase with a broad-spectrum alkyne probe (e.g., Iodoacetamide-alkyne) [4].

ABPP C Chloroacetamide Probe (Stock) I Covalent Labeling (SN2 on Cys) C->I L Native Proteome (Thiol-free buffer) L->I IA IA-Alkyne Chase (Labels unreacted Cys) I->IA Cu CuAAC Click (Biotinylation) IA->Cu MS LC-MS/MS (Target ID) Cu->MS

Chemoproteomic workflow (isoTOP-ABPP) utilizing chloroacetamide probes for target discovery.

Troubleshooting Matrix

ObservationMechanistic CausalityCorrective Action
Precipitation in Assay Buffer The cyclopropyl and 4-methylcyclohexyl groups cause severe hydrophobic aggregation in aqueous media.Ensure final DMSO concentration is 1–5% (v/v). Supplement buffer with 0.01% non-ionic detergent (e.g., CHAPS or Tween-20) to form stabilizing micelles.
Complete Loss of Labeling Signal Exogenous thiols (DTT, BME, GSH) in the protein storage buffer outcompeted the target protein for the electrophile.Buffer-exchange the target protein into a thiol-free buffer (e.g., HEPES) prior to assay. If reduction is strictly required, use TCEP at the minimum effective concentration.
High Background / Non-specific Binding The compound concentration is too high, overriding the proximity-driven selectivity of the chloroacetamide warhead.Perform a concentration-response titration. Chloroacetamide fragments should typically be screened between 10 µM and 50 µM in complex proteomes.

References

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. URL:[Link]

  • Abo, M., et al. "Reactive-cysteine profiling for drug discovery." Molecules, 2019. URL:[Link]

  • Zhao, Z., et al. "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development." International Journal of Molecular Sciences, 2022. URL:[Link]

  • Kuljanin, M., et al. "Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries." Nature Biotechnology, 2021. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Storage Optimization for 2-Chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chemical liabilities of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chemical liabilities of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide. Because this molecule features an α -chloroacetamide moiety, it inherently acts as a soft electrophile. While this is highly advantageous for covalent target engagement in drug discovery, it introduces significant risks for degradation via nucleophilic substitution, hydrolysis, and photolysis during long-term storage.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure the integrity of your compound from bench to formulation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving the degradation of this compound during storage? A1: The primary liability is the α -chloroacetamide group. The carbon-chlorine (C-Cl) bond is highly polarized, rendering the α -carbon susceptible to nucleophilic attack. The three main degradation pathways are:

  • Hydrolysis: Nucleophilic substitution by water or hydroxide ions, replacing the chlorine atom to form a hydroxyacetamide derivative[1].

  • Photodegradation: UV and visible light can induce homolytic cleavage of the C-Cl bond, leading to radical-mediated dehalogenation[1].

  • Nucleophilic Excipient Adducts: If stored in formulated solutions, the compound will readily react with excipients or solvents containing primary amines, secondary amines, or thiols[2].

Q2: What are the optimal long-term storage conditions for the pure Active Pharmaceutical Ingredient (API)? A2: For long-term preservation of the solid API, we recommend storage at -20°C in a tightly sealed, light-resistant container (e.g., amber glass) under an inert atmosphere (Argon or Nitrogen). According to ICH Q1A(R2) guidelines, evaluating stability at 2-8°C or 25°C/60% RH can be performed for accelerated testing, but the inherent reactivity of the α -chloro group makes sub-zero temperatures optimal to suppress thermodynamic degradation kinetics[3].

Q3: We are observing rapid degradation when the compound is stored in DMSO stock solutions. Why is this happening, and how can we prevent it? A3: DMSO is highly hygroscopic. Over time, it absorbs atmospheric moisture, which introduces water into your stock solution, driving the hydrolysis of the α -chloro group[1]. Furthermore, freeze-thaw cycles in DMSO can accelerate degradation. Solution: Use strictly anhydrous DMSO (stored over molecular sieves) and prepare single-use aliquots. Store these aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Section 2: Troubleshooting Guide

Issue: Appearance of a major +18 Da impurity peak in LC-MS over time.

  • Root Cause: This mass shift is characteristic of the conversion of the α -chloroacetamide to an α -hydroxyacetamide via hydrolysis. Both acidic and basic conditions catalyze this hydrolysis[1].

  • Intervention:

    • Check the moisture content of your storage environment using Karl Fischer titration.

    • If formulated in an aqueous buffer, verify the pH. Chloroacetamides are generally more stable at a neutral pH[1]. A hydrolysis half-life of 53 days at pH 8 suggests alkaline waters rapidly degrade the compound[4].

    • Ensure the container closure system is completely hermetic.

Issue: Unexplained loss of API assay without distinct new peaks on UV chromatograms.

  • Root Cause: Photolytic degradation often yields a complex mixture of radical recombination products that may lack strong chromophores or elute in the void volume. Certain chloroacetamides are highly sensitive to light, particularly UV radiation, which induces photodegradation[1].

  • Intervention:

    • Implement actinometry or light-exposure controls to verify the light-tightness of your storage.

    • Immediately switch to amber vials and ensure all handling is performed under yellow light or low-light conditions.

Section 3: Quantitative Data & Stability Parameters

To facilitate risk assessment, Table 1 summarizes the kinetic impact of various storage conditions on α -chloroacetamide stability.

Table 1: Impact of Environmental Stressors on α -Chloroacetamide Stability

Stressor / ConditionPrimary Degradation PathwayRelative Kinetic ImpactRecommended Mitigation
Aqueous Solutions (pH > 8.0) Base-catalyzed hydrolysisHighBuffer to pH 5.5 - 7.0; store at -80°C.
Aqueous Solutions (pH < 4.0) Acid-catalyzed hydrolysisModerateBuffer to pH 5.5 - 7.0.
Ambient Light (UV/Vis) Photolytic C-Cl cleavageHighUse amber vials; store in dark.
Hygroscopic Solvents (DMSO) Moisture-induced hydrolysisModerate to HighUse anhydrous solvents; purge with Argon.
Presence of Thiols/Amines Covalent alkylationVery HighExclude nucleophilic excipients/buffers.

Section 4: Mandatory Visualization

Logical mapping of primary degradation pathways for alpha-chloroacetamide compounds.

Step-by-step workflow for forced degradation testing and storage optimization.

Section 5: Experimental Protocols

Protocol: Self-Validating Forced Degradation Study (Hydrolysis & Photolysis)

To systematically isolate and identify degradation liabilities, follow this self-validating protocol. The inclusion of dark controls and neutralized samples ensures that degradation is causally linked to the specific stressor, satisfying rigorous analytical standards[5].

Step 1: Preparation of Stock Solution

  • Dissolve 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide in anhydrous Acetonitrile (MeCN) to a concentration of 1.0 mg/mL.

Step 2: Hydrolytic Stress Testing (Acid/Base)

  • Acid Stress: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for a defined period (e.g., 24 hours)[1].

  • Base Stress: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for a defined period[1].

  • Control: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Incubate at 60°C for 24 hours.

  • Neutralization: After the incubation period, neutralize the acid sample with 1 mL of 0.1 N NaOH, and the base sample with 1 mL of 0.1 N HCl. This halts the reaction, establishing a definitive kinetic endpoint, and prevents damage to the HPLC column.

Step 3: Photolytic Stress Testing (ICH Q1B Compliant)

  • Transfer 2 mL of the stock solution into two separate clear quartz vials and two amber glass vials (Dark Controls).

  • Expose one clear vial and one amber vial to a light source providing an overall illumination of ≥1.2×106 lux hours and an integrated near ultraviolet energy of ≥200 Watt hours/square meter[3].

  • Keep the remaining vials in a dark, temperature-controlled environment (25°C) as secondary controls.

Step 4: HPLC-UV/MS Analysis

  • Analyze all samples using a validated stability-indicating reversed-phase HPLC method coupled with Mass Spectrometry.

  • Compare the stress samples against the controls to calculate the % degradation and identify the m/z of degradation products. Ensure mass balance (sum of API and degradant peak areas equals the initial API peak area).

References

  • [3] Title: Quality Guidelines - ICH | Source: ich.org | URL:

  • [5] Title: Annex 10 - ICH | Source: ich.org | URL:

  • [1] Title: Technical Support Center: Chloroacetamide Stability and Impurity Prevention | Source: benchchem.com | URL:

  • [4] Title: Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem - NIH | Source: nih.gov | URL:

  • [2] Title: Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening | Journal of the American Chemical Society | Source: acs.org | URL:

Sources

Optimization

Technical Support Center: Chromatographic Analysis of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide

Welcome to the technical support guide for the chromatographic analysis of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide. This document provides in-depth guidance, troubleshooting advice, and scientifically-grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide. This document provides in-depth guidance, troubleshooting advice, and scientifically-grounded protocols to help researchers, scientists, and drug development professionals optimize their analytical methods for this compound. Our approach is built on explaining the causal relationships in chromatography to empower you to make informed decisions during method development.

Analyte Overview and Physicochemical Properties

Understanding the physicochemical properties of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide is the first step in developing a robust chromatographic method. This molecule is a moderately non-polar chloroacetamide derivative.

PropertyValueSource
Molecular Formula C₁₂H₂₀ClNO[1]
Molecular Weight ~229.75 g/mol [1]
LogP (estimated) 2.51[1]
Hydrogen Bond Acceptors 1 (carbonyl oxygen)[2]
Hydrogen Bond Donors 0[1]
Structure A tertiary amide with cyclopropyl and methylcyclohexyl groups[1][3]

The LogP value of approximately 2.51 indicates moderate hydrophobicity, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the most suitable analytical technique.[4] In RP-HPLC, the stationary phase is non-polar (like C18 or C8), and the mobile phase is polar. Compounds are retained based on their hydrophobic interactions with the stationary phase.[4]

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding method development for this analyte.

Q1: What is the best chromatographic mode and stationary phase to start with?

Answer: Given the analyte's non-polar character (LogP ≈ 2.51), Reversed-Phase Chromatography (RP-HPLC) is the recommended mode.[1][4] An excellent starting point is a C18 column, which provides strong hydrophobic retention for moderately non-polar compounds.[5] If retention is excessive, a C8 column can be considered as a less retentive alternative.

Q2: What is a good universal starting mobile phase and gradient?

Answer: A robust starting point is a simple binary mobile phase of Acetonitrile (ACN) and water.[6] ACN is often preferred over methanol as it typically provides lower backpressure and better UV transparency.[7] To ensure good peak shape, adding a small amount of acid, such as 0.1% formic acid or 0.1% acetic acid, to the mobile phase is highly recommended.[8][9]

Recommended Starting Gradient:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Gradient: 50% to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

Q3: I am observing significant peak tailing. What is the likely cause?

Answer: Peak tailing is a common issue for compounds containing amine or amide functionalities.[10] The primary cause is often secondary interactions between the analyte and acidic residual silanol groups (-Si-OH) on the surface of the silica-based stationary phase.[10][11] These interactions create an alternative retention mechanism, leading to a distorted peak shape.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the analysis of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide.

Issue 1: Poor Peak Shape (Tailing)

Poor peak shape compromises quantification and resolution.[11] Tailing is the most common distortion for this type of compound.

Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed (Asymmetry > 1.2) cause1 Cause: Secondary Silanol Interactions start->cause1 cause2 Cause: Column Overload start->cause2 cause3 Cause: Column Contamination / Void start->cause3 solution1a Solution: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid, pH ~2.7) cause1->solution1a solution1b Solution: Use a Modern, High-Purity (Type B) or End-Capped Column cause1->solution1b solution2 Solution: Reduce Sample Concentration and/or Injection Volume cause2->solution2 solution3 Solution: Use a Guard Column. Flush or Replace Column. cause3->solution3

Caption: Decision tree for diagnosing and solving peak tailing.

Detailed Solutions for Peak Tailing:

  • Why does lowering the pH work? Residual silanol groups are acidic and can become ionized (negatively charged) at moderate pH levels. By lowering the mobile phase pH to below 3, the silanols are fully protonated (neutral), which minimizes the undesirable ionic interactions with the analyte.[10][11]

  • What if I cannot use an acidic modifier? Consider using a column with a different chemistry, such as a hybrid-particle column, which is more resistant to high pH conditions and often has fewer active silanol sites.[12] You can also use a mobile phase with a competing base like triethylamine (TEA), but this is generally not compatible with mass spectrometry (MS) detectors.[13]

Issue 2: Insufficient Retention (Analyte Elutes Too Early)

If the analyte elutes at or near the void volume, it means the interaction with the stationary phase is too weak.

  • Question: My compound is not being retained on a C18 column. What should I do?

    • Answer: This indicates the mobile phase is too "strong" (has too high an elution strength). The primary solution is to decrease the percentage of the organic solvent (Acetonitrile or Methanol) in your mobile phase.[5] Increasing the aqueous portion of the mobile phase will increase hydrophobic interactions and thus retention.[5] A good rule of thumb is that a 10% decrease in organic modifier can increase the retention factor by 2-3 times.[5]

Issue 3: Poor Resolution

Low resolution means that the peak of interest is overlapping with an impurity or another component.

  • Question: I see a small impurity peak that is not fully separated from my main analyte peak. How can I improve the resolution?

    • Answer: Improving resolution involves manipulating selectivity (the relative separation of peaks).

      • Change the Organic Solvent: Switching from Acetonitrile to Methanol (or vice-versa) can significantly alter selectivity because they have different interactions with the analyte and stationary phase.[6] This is one of the most powerful tools for improving resolution.

      • Adjust the Mobile Phase pH: Even for a neutral compound, slight pH adjustments can change the ionization state of acidic or basic impurities, thereby changing their retention time relative to the main peak.[14]

      • Try a Different Stationary Phase: If changing the mobile phase is not sufficient, consider a column with a different selectivity. A Phenyl column, for example, offers pi-pi interactions which can be beneficial for separating aromatic compounds or those with double bonds. An embedded-polar-group (EPG) column can also offer alternative selectivity.[12]

Issue 4: Irreproducible Retention Times

Drifting retention times can make peak identification and quantification unreliable.

  • Question: My retention times are shifting between injections. What are the common causes?

    • Answer: Inconsistent retention times are usually due to a lack of system equilibrium or changes in the mobile phase.

      • Insufficient Column Equilibration: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection.

      • Mobile Phase Instability: Organic solvents can evaporate over time, changing the composition of the mobile phase. Always keep solvent bottles capped and prepare fresh mobile phase daily.

      • Temperature Fluctuations: Column temperature affects retention. Using a thermostatically controlled column compartment is crucial for reproducible results. Even small changes in lab temperature can cause shifts.[15]

      • Mobile Phase pH Drift: If you are using a buffer, ensure it is used within its effective buffering range and is prepared correctly.

Experimental Protocol: Systematic Mobile Phase Optimization

This protocol outlines a logical workflow for developing a robust and optimized mobile phase for the analysis of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide.

Workflow for Method Development

G start 1. Analyte & Column Selection (LogP -> RP-HPLC, C18) step2 2. Organic Solvent Scouting (Run Gradient with ACN & MeOH) start->step2 decision1 Select Solvent with Best Peak Shape/Resolution step2->decision1 step3 3. pH & Modifier Optimization (Scout 0.1% FA vs. 0.1% TFA vs. Neutral) decision1->step3 decision2 Select pH with Optimal Tailing Factor & Selectivity step3->decision2 step4 4. Gradient Optimization (Adjust Slope and Time) decision2->step4 step5 5. Final Method Validation (Isocratic or Gradient) step4->step5

Caption: Systematic workflow for mobile phase method development.

Step-by-Step Protocol:

  • Initial Setup:

    • Install a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a guard column.

    • Prepare your sample of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide in a 50:50 mixture of Acetonitrile:Water.

    • Prepare mobile phases:

      • A1: Water + 0.1% Formic Acid

      • B1: Acetonitrile + 0.1% Formic Acid

      • B2: Methanol + 0.1% Formic Acid

  • Organic Solvent Scouting:

    • Equilibrate the column with 50% B1.

    • Inject the sample and run a generic gradient (e.g., 50-95% B1 in 15 minutes).

    • After the run, flush the column and equilibrate with 50% B2.

    • Inject the sample and run the same gradient using B2 (Methanol).

    • Evaluation: Compare the two chromatograms. Choose the solvent (ACN or MeOH) that provides better peak shape, higher efficiency (narrower peaks), and better initial resolution from any impurities.

  • pH and Modifier Optimization:

    • Using the best organic solvent from Step 2, test different mobile phase modifiers.

    • Run your gradient with a) 0.1% Formic Acid (pH ~2.7), b) 0.1% Acetic Acid (pH ~3.2), and c) no modifier (neutral pH).

    • Evaluation: Analyze the peak shape (asymmetry factor) and selectivity in each condition. For this compound, an acidic modifier is expected to yield the best results by suppressing silanol interactions.[11]

  • Gradient Optimization:

    • Once the mobile phase composition is fixed, fine-tune the gradient to optimize resolution and run time.

    • If peaks are eluting too late, increase the starting %B or make the gradient steeper.

    • If peaks are poorly resolved, make the gradient shallower (increase the run time) around the elution time of the target analyte.

  • Isocratic vs. Gradient:

    • If the separation is simple and all peaks elute close together, an isocratic (constant mobile phase composition) method can be developed from the gradient run. This often provides better reproducibility.

References
  • Phenomenex. (2025).
  • ResearchGate. (n.d.).
  • Chrom Tech, Inc. (2025).
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
  • Benchchem. (2025).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Echemi. (n.d.). 2-CHLORO-N-(4-METHYLCYCLOHEXYL)ACETAMIDE.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Waters Blog. (2025).
  • LCGC International. (2026).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Troubleshooting Guide. (n.d.).
  • Chromedia. (n.d.).
  • Agilent. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.).
  • alwsci. (2024).
  • Benchchem. (2025).
  • Sapphire Bioscience. (n.d.). 2-Chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide.
  • Chemspace. (n.d.). 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide - C12H20ClNO.
  • SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column.
  • ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

Sources

Troubleshooting

resolving co-elution issues in 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide HPLC analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic behavior of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide .

Because this molecule features a sterically hindered tertiary amide, a substituted aliphatic ring, and an electrophilic α -chloro group, co-elution and peak distortion are rarely simple method failures. They are usually driven by fundamental molecular dynamics. This guide provides self-validating workflows to diagnose and resolve these specific structural challenges.

Diagnostic Workflow for Acetamide Co-Elution

HPLC_Troubleshooting Start Observe Co-elution / Split Peak / Broad Shoulder TempTest Run Temperature Study (Inject at 20°C, 40°C, 65°C) Start->TempTest Coalesce Peaks Coalesce into Single Sharp Peak TempTest->Coalesce Yes NoCoalesce Peaks Remain Split or Resolution Improves TempTest->NoCoalesce No Rotamer Diagnosis: Amide Rotamers (C-N Bond Restricted Rotation) Coalesce->Rotamer Diastereomer Diagnosis: Diastereomers (Cis/Trans Cyclohexyl) or Impurity NoCoalesce->Diastereomer FixRotamer Solution: Operate at >60°C for thermodynamic coalescence Rotamer->FixRotamer FixDiastereomer Solution: Change Selectivity (PFP Column, MeOH modifier) Diastereomer->FixDiastereomer

Fig 1: Diagnostic decision tree for resolving co-elution in sterically hindered tertiary amides.

FAQ Section 1: The Rotamer Conundrum (Tertiary Amides)

Q: My highly purified reference standard shows a split peak or a broad "plateau" shoulder at room temperature. Is the column degrading, or is the sample impure? A: It is highly likely that your sample is pure, and you are observing amide rotamers . The N-cyclopropyl-N-(4-methylcyclohexyl)acetamide core contains a tertiary amide. The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl carbon, giving the C–N bond partial double-bond character. This restricts free rotation, locking the molecule into stable E and Z (or cis/trans) conformational isomers[1].

Because the bulky N-cyclopropyl and N-cyclohexyl groups create severe steric hindrance, the kinetic barrier to rotation is unusually high. At ambient HPLC temperatures (20–25 °C), the rate of interconversion between these rotamers is on the exact same timescale as your column transit time. The detector captures the molecule mid-rotation, resulting in peak smearing, tailing, or a distinct split peak[2].

Protocol 1: Temperature-Dependent Coalescence Study This protocol acts as a self-validating system: if the split peak is caused by rotamers, thermal energy will definitively prove it.

  • Preparation: Prepare a 0.1 mg/mL solution of the standard in the initial mobile phase to prevent solvent-mismatch distortion.

  • Baseline Injection: Set the column compartment to 20 °C. Inject 5 µL and record the chromatogram.

  • Thermal Escalation: Increase the column temperature in 15 °C increments (35 °C, 50 °C, 65 °C). Allow 15 minutes for thermal equilibration of the stationary phase at each step.

  • Causality Check: As thermal energy increases, the kinetic barrier to C–N bond rotation is overcome. The interconversion rate becomes much faster than the chromatographic timescale. If the issue is rotamers, the split peaks will coalesce into a single, sharp, highly symmetrical peak at >60 °C[1].

FAQ Section 2: Resolving Geometric Diastereomers

Q: I elevated the column temperature to 65 °C, but the peak is still split. What is the structural cause, and how do I fix it? A: If elevated temperatures do not induce coalescence, you have ruled out dynamic rotamers. The co-eluting peaks are the cis and trans geometric isomers of the 4-methylcyclohexyl ring. Depending on the synthesis route, the 4-methylcyclohexylamine starting material is often a mixture of cis and trans isomers. Because these are true diastereomers (static spatial arrangements), they possess distinct physical properties and will not coalesce with heat. Standard C18 columns rely primarily on dispersive hydrophobic interactions, which often lack the shape recognition required to separate rigid aliphatic ring isomers.

Protocol 2: Stationary Phase and Mobile Phase Optimization

  • Switch to a Pentafluorophenyl (PFP) Column: Replace your C18 column with a PFP phase (e.g., 150 x 4.6 mm, 3 µm). PFP columns utilize fluorine's electronegativity to offer multiple retention mechanisms, including π−π interactions, dipole-dipole interactions, and rigid steric/shape recognition. This makes them exceptionally effective for separating closely related geometric isomers[3].

  • Modify the Organic Solvent: Change your mobile phase organic modifier from Acetonitrile to Methanol. Acetonitrile is a π -electron-rich solvent that can compete with the stationary phase and suppress the unique interactions of the PFP column. Methanol, acting as a hydrogen-bond donor, enhances the shape selectivity and dipole interactions of the PFP phase[4].

  • Gradient Adjustment: Run a shallow gradient (e.g., 40% to 60% Methanol over 20 minutes) to maximize the selectivity factor ( α ) between the cis and trans isomers.

FAQ Section 3: Hydrolytic Degradation

Q: I have ruled out rotamers and diastereomers. I am seeing a new co-eluting peak that increases in area over time when the sample sits in the autosampler. What is happening? A: You are observing hydrolytic degradation . Chloroacetamides contain an electrophilic α -carbon (due to the electron-withdrawing chlorine atom) and are highly susceptible to both acid- and base-mediated hydrolysis[5]. Exposure to non-neutral pH in the sample diluent or mobile phase can lead to the substitution of the labile chloride or cleavage of the amide bond, generating degradation products that closely elute with the parent compound.

Protocol 3: Stability-Indicating Diluent Preparation & Detection

  • Buffer the Diluent: Always prepare sample diluents using buffered solutions strictly controlled at pH 6.0–7.0. Avoid unbuffered water or extreme pH modifiers.

  • Thermal Control: Do not store prepared samples at room temperature. Utilize a thermostatted autosampler set to 4 °C to arrest hydrolytic kinetics.

  • Diode Array Detection (DAD) Purity Check: To confirm if a shoulder is a hidden degradation product, utilize DAD peak purity analysis. Extract and overlay the UV spectra across the peak's leading edge, apex, and tailing edge. If the spectra are identical, the peak is pure. A mismatch in the spectral overlay confirms the presence of a co-eluting chemical impurity[6].

Quantitative Summary: Troubleshooting Matrix

ObservationRoot CauseResponse to Elevated Temp (>60°C)Recommended Chromatographic Solution
Broad, plateau-like split peakTertiary Amide Rotamers Peaks coalesce into one sharp peakOperate method at >60°C to force thermodynamic coalescence.
Distinct split peak / shoulderCis/Trans Diastereomers Peaks remain split; resolution may slightly improveSwitch to PFP column; use Methanol instead of Acetonitrile.
Growing shoulder over timeHydrolytic Degradation Peak area of the impurity increasesBuffer sample diluent to pH 6.0-7.0; chill autosampler to 4°C.

Sources

Optimization

optimizing extraction recovery of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide from tissue samples

Technical Support Center: Optimizing Extraction of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide A Guide for Researchers and Drug Development Professionals Welcome to the dedicated support center for the bioanal...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Extraction of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide

A Guide for Researchers and Drug Development Professionals

Welcome to the dedicated support center for the bioanalysis of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide. Extracting this moderately non-polar analyte from complex biological matrices, particularly tissue, presents unique challenges that can impact data quality and study outcomes. This guide is structured to provide both immediate answers to common problems and in-depth, scientifically-grounded strategies for developing a robust, reproducible, and high-recovery extraction method. Our approach is rooted in established bioanalytical principles and compliant with global regulatory expectations.[1]

Analyte Profile: 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide

Understanding the physicochemical properties of your analyte is the first step in developing a successful extraction method.

PropertyValue / PredictionImplication for Extraction
Molecular Formula C₁₃H₂₂ClNO---
Molecular Weight 243.77 g/mol Suitable for standard LC-MS/MS analysis.
Predicted LogP ~3.0 - 3.5Moderately non-polar; soluble in organic solvents like acetonitrile, methanol, and ethyl acetate. This property guides the choice of reversed-phase SPE or appropriate LLE/QuEChERS solvents.
Key Structural Features Cyclohexyl & Cyclopropyl groups, Acetamide linkageThe non-polar rings favor retention on C18 sorbents. The amide bond is stable under typical extraction pH conditions.

Frequently Asked Questions (FAQs)

This section provides rapid, actionable answers to the most common issues encountered during method development.

Q1: My recovery of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide is consistently low (<50%). What is the most likely cause?

A1: The most common causes for low recovery are an inappropriate choice of extraction solvent, an overly aggressive wash step in SPE, or incomplete elution. Given the analyte's non-polar nature, ensure your elution solvent is strong enough to desorb it from the sorbent or partition it from the aqueous phase.

Senior Application Scientist's Explanation: Low recovery is a systematic issue that can be diagnosed by tracking your analyte through each step of the process.[2] Start by analyzing the waste fractions. If the analyte is found in the initial sample load flow-through, it indicates poor retention on your SPE sorbent, possibly due to a sample solvent that is too strong or an incorrect pH.[2][3] If the analyte is present in the wash fraction, your wash solvent is too aggressive and is prematurely eluting the compound.[2] If the analyte is absent from all waste fractions but recovery is still low, it is likely retained on the sorbent, requiring a stronger, less polar elution solvent or an increased elution volume.[4] For a compound like this, a switch from methanol to a stronger solvent like isopropanol or methyl-tert-butyl ether (MTBE) in the elution buffer can significantly improve recovery.

Q2: I'm observing significant ion suppression in my LC-MS/MS analysis. How can I clean up my tissue extracts more effectively?

A2: Ion suppression is typically caused by co-eluting matrix components, especially phospholipids from tissue homogenates.[5][6][7] The most effective solution is to add a targeted cleanup step after the initial extraction. For QuEChERS-based methods, this involves a dispersive SPE (dSPE) step with C18 sorbent and potentially a phospholipid removal sorbent. For SPE methods, ensure your wash step is optimized to remove interferences without eluting the analyte.

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Senior Application Scientist's Explanation: Matrix effects, such as ion suppression, are a major challenge in bioanalysis that can compromise accuracy and sensitivity.[8] Tissue, particularly adipose and liver, is rich in lipids and phospholipids that are often co-extracted with non-polar analytes.[7] A dSPE cleanup step is highly effective. The combination of Primary and Secondary Amine (PSA) sorbent removes polar interferences, C18 removes non-polar interferences, and MgSO₄ removes excess water.[9] To validate your cleanup, you can perform a post-column infusion experiment, which provides a visual representation of where ion suppression occurs in your chromatogram, allowing you to optimize chromatography to separate your analyte from these zones.[10]

Q3: My results are not reproducible between samples. What should I investigate first?

A3: Poor reproducibility often points to inconsistencies in the sample processing workflow. The most critical step to investigate is tissue homogenization. Incomplete or inconsistent homogenization leads to variable extraction efficiency. Other factors include inconsistent solvent volumes, variations in timing for shaking/vortexing, and the SPE cartridge drying out before sample loading.[4]

Senior Application Scientist's Explanation: Reproducibility is a cornerstone of validated bioanalytical methods, as mandated by regulatory bodies like the FDA and EMA.[1][11] For tissue samples, the creation of a uniform homogenate is paramount. Using a high-quality bead beater or rotor-stator homogenizer with a standardized protocol (e.g., time, speed, bead type) is crucial. Ensure that the ratio of tissue to homogenization buffer is consistent across all samples. Automation can help minimize variability in liquid handling steps.[12] Furthermore, in SPE, allowing the sorbent bed to dry after conditioning and before sample loading can prevent proper interaction and lead to erratic recovery.[4] Always load the sample immediately after the equilibration step.

In-Depth Troubleshooting & Optimization Guides

Guide 1: A Systematic Approach to High-Recovery Extraction

Achieving high and consistent recovery requires a logical, stepwise approach to method development. This workflow is designed to systematically optimize each critical parameter.

MethodDevelopment A 1. Tissue Homogenization (Bead Beater in Buffer) B 2. Initial Extraction (Protein Precipitation & Partitioning) A->B Homogenate C 3. Phase Separation (Centrifugation) B->C Add Acetonitrile & Salts (QuEChERS) D 4. Supernatant Cleanup C->D Collect Organic Layer E 5. Analysis (LC-MS/MS) D->E dSPE or SPE Cartridge F Evaluate Recovery & Matrix Effect E->F G Method Optimized F->G Recovery >85%? Matrix Effect <15%? H Adjust Parameters F->H No H->B Optimize Solvent/Salts H->D Optimize Cleanup Sorbent

Caption: Systematic workflow for extraction method development.

Step 1: Tissue Homogenization The goal is to create a consistent, flowable slurry. For most tissues (liver, kidney, muscle), a 1:3 or 1:4 ratio (w/v) of tissue to buffer (e.g., phosphate-buffered saline) is effective. For high-fat tissues like adipose, a higher buffer ratio may be needed.

Step 2: Extraction Technique Selection For multi-residue analysis in complex matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is highly recommended.[13][14] It combines protein precipitation with a salting-out liquid-liquid extraction, providing excellent efficiency for a broad range of analytes.

  • Starting Solvent: Acetonitrile (ACN) is the preferred solvent. It is fully miscible with the aqueous homogenate, and the subsequent addition of salts forces phase separation, partitioning the non-polar analyte into the ACN layer while many interferences remain in the aqueous phase.[9]

  • Salts: A combination of magnesium sulfate (MgSO₄) to absorb water and sodium chloride (NaCl) or sodium acetate (NaOAc) to induce phase separation is standard.[9] For pH-sensitive analytes, buffered salt mixtures are available.[13]

Step 3: Cleanup (Dispersive SPE) After centrifugation, the ACN supernatant is transferred to a tube containing dSPE sorbents.

SorbentFunctionRecommended Amount (per mL extract)
MgSO₄ Removes residual water150 mg
PSA Removes polar interferences (e.g., fatty acids)50 mg
C18 Removes non-polar interferences (e.g., lipids)50 mg

Self-Validation: Spike your analyte into a blank tissue homogenate (a "matrix spike") and process it alongside a neat solution standard. Comparing the peak area of the matrix spike to the neat standard allows you to calculate recovery and matrix effect simultaneously, as recommended by the FDA and EMA.[1][11]

Guide 2: Troubleshooting Low Recovery

Use this logical flow to diagnose and solve recovery issues.

RecoveryTroubleshooting Start Start: Low Recovery Observed Q1 Analyze Waste from Sample Loading Step. Is Analyte Present? Start->Q1 A1 Problem: Poor Retention Solutions: 1. Decrease organic content of sample solvent. 2. Ensure sample pH promotes neutral state. 3. Switch to a more retentive SPE sorbent. Q1->A1 Yes Q2 Analyze Waste from Wash Step. Is Analyte Present? Q1->Q2 No A2 Problem: Premature Elution Solutions: 1. Decrease organic content of wash solvent. 2. Use a more polar wash solvent (e.g., 5% MeOH in water). Q2->A2 Yes Q3 Analyte not in waste. Problem: Incomplete Elution. Q2->Q3 No A3 Solutions: 1. Increase elution solvent strength (e.g., use ACN:IPA 90:10). 2. Increase elution volume (try 2x original volume). 3. Add a small % of acid/base if analyte has ionizable group. Q3->A3

Caption: A decision tree for troubleshooting low SPE recovery.[2][4]

Detailed Experimental Protocol

Protocol 1: Modified QuEChERS for Extraction of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide from Tissue

This protocol is a robust starting point for most soft tissues.

  • Homogenization:

    • Weigh 1 g (± 0.1 g) of tissue into a 15 mL bead-beating tube.

    • Add 4 mL of cold deionized water.

    • Homogenize using a bead beater for 2 cycles of 45 seconds at 4,000 RPM. Place on ice between cycles.

  • Extraction:

    • To the 5 mL of homogenate, add 5 mL of acetonitrile.

    • Add a QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl.

    • Cap tightly and shake vigorously for 1 minute.

    • Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg end-capped C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at 12,000 x g for 5 minutes.

  • Final Preparation:

    • Carefully transfer the supernatant to a clean vial.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][15]

  • U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][1]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][16]

  • Bioanalysis Zone. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link][17]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][11]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][18]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link][4]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][19]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link][20]

  • American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. [Link][21]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link][22]

  • National Center for Biotechnology Information. (PMC). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link][5]

  • Journal of Pharmaceutical and Biomedical Sciences. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link][6]

  • Taylor & Francis Online. (2017). Matrix Effects and Application of Matrix Effect Factor. [Link][8]

  • Waters Corporation. Optimizing Sample Preparation Protocols for Extraction of a Panel of PROTACs Molecules From Biological Fluids. [Link][23]

  • ResolveMass Laboratories. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link][24]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link][7]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][10]

  • Crawford Scientific. (2025). I am getting low recovery in my SPE method, how do I fix the problem?. [Link][2]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link][25]

  • Biocompare. (2018). Extracting Small Molecules. [Link][12]

  • Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE. [Link][3]

  • JMNAS. (2025). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. [Link][9]

  • ALWSCI. (2025). Why Is Your SPE Recovery So Low?. [Link][26]

  • QuEChERS.com. About the method. [Link][13]

  • Waters Corporation. Optimized Extraction and Cleanup Protocols for LC-MS/MS Multi-Residue Determination of Veterinary Drugs in Edible Muscle Tissues. [Link]

  • Biointerface Research in Applied Chemistry. (2022). In-Vitro Modified QuEChERS Based Analytical Method for Simultaneous Detection of Antidepressant Drugs from Biological Matrices. [Link][14]

  • National Center for Biotechnology Information. (PMC). A modified QuEChERS sample processing method for the determination of per- and polyfluoroalkyl substances (PFAS) in environmental biological matrices. [Link][27]

  • PubMed. (2023). A modified QuEChERS sample processing method for the determination of per- and polyfluoroalkyl substances (PFAS) in environmental biological matrices. [Link][28]

  • AIT Bioscience. (2024). 7 Crucial Steps In Bioanalysis To Optimize Small Molecule Drug Development. [Link][29]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of Bioanalytical Methods for 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide

Executive Summary 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide is a synthetic chloroacetamide derivative. Compounds in this class are characterized by an electrophilic α-chloroacetamide moiety, making them high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide is a synthetic chloroacetamide derivative. Compounds in this class are characterized by an electrophilic α-chloroacetamide moiety, making them highly reactive in biological and environmental systems. Accurate bioanalysis of this compound is critical for toxicokinetics (TK), pharmacokinetic (PK) profiling, and environmental monitoring.

This guide objectively compares the two primary analytical platforms used for its quantification—LC-MS/MS and GC-MS/MS —providing step-by-step methodologies, mechanistic causality for experimental design, and comparative validation data grounded in global regulatory standards.

Mechanistic Context & Regulatory Grounding

The Metabolic Dichotomy

The bioanalytical challenge of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide lies in its physicochemical transformation. The parent compound is lipophilic and semi-volatile. However, in vivo, it undergoes rapid nucleophilic attack by glutathione (GSH). As supported by [4], this glutathione conjugation is mediated by Glutathione S-transferase (GST), which subsequently cleaves to form highly polar, non-volatile ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites.

Metabolism Parent 2-chloro-N-cyclopropyl-N- (4-methylcyclohexyl)acetamide GSH Glutathione (GSH) Conjugate (Detoxification) Parent->GSH Glutathione S-transferase (GST) ESA Ethanesulfonic Acid (ESA) Metabolite GSH->ESA Oxidation / Cleavage OA Oxanilic Acid (OA) Metabolite GSH->OA Oxidation / Cleavage

Caption: Metabolic pathway of chloroacetamides via GSH conjugation to ESA and OA.

Regulatory Framework

To ensure absolute data integrity, any developed method must be a self-validating system . This means the protocol inherently controls for matrix effects, recovery loss, and instrument drift. The validation parameters discussed herein are strictly aligned with the [1] and the [2].

Platform Comparison: LC-MS/MS vs. GC-MS/MS

Selecting the correct platform requires understanding the causality behind the ionization and extraction chemistry.

  • LC-MS/MS with Solid Phase Extraction (SPE): (Recommended)

    • Causality: The ESA and OA metabolites are amphiphilic and highly water-soluble. Liquid-Liquid Extraction (LLE) with non-polar solvents fails to extract them (<30% recovery). Reversed-phase SPE captures both the lipophilic parent and polar metabolites. Furthermore, the sulfonic acid moiety of the ESA metabolite naturally carries a negative charge, making Negative Electrospray Ionization (ESI-) exceptionally sensitive without the need for derivatization.

  • GC-MS/MS with Liquid-Liquid Extraction (LLE): (Alternative)

    • Causality: Excellent for the volatile parent compound using Electron Ionization (EI). However, it is fundamentally flawed for comprehensive PK studies because the ESA/OA metabolites are non-volatile. Analyzing them via GC requires hazardous and highly variable chemical derivatization (e.g., methylation via diazomethane), which compromises the self-validating nature of the assay.

Experimental Protocols (Self-Validating Workflows)

Every analytical batch must include a calibration curve, a blank, a zero sample (blank + internal standard), and Quality Control (QC) samples at four levels (LLOQ, LQC, MQC, HQC) to ensure continuous self-validation. Stable Isotope-Labeled Internal Standards (SIL-IS) (e.g., 13C6​ -labeled analogs) must be used to correct for matrix suppression and extraction variance.

Protocol A: LC-MS/MS Workflow (SPE)
  • System Suitability: Inject a neat standard to verify column efficiency and MS sensitivity before processing samples.

  • Sample Preparation (SPE):

    • Condition C18 SPE cartridges (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL MS-grade Water.

    • Spike 200 µL of plasma/water sample with 20 µL of SIL-IS (100 ng/mL). Load onto the cartridge.

    • Wash with 1 mL of 5% Methanol in water to elute salts and endogenous proteins.

    • Elute the analytes with 1 mL of 100% Acetonitrile.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

  • Chromatographic Separation:

    • Column: UPLC C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 4 minutes.

  • Tandem Mass Spectrometry (MS/MS):

    • Operate in Multiple Reaction Monitoring (MRM) mode.

    • Use Positive ESI for the parent chloroacetamide and Negative ESI for ESA/OA metabolites.

Protocol B: GC-MS/MS Workflow (LLE)
  • Sample Preparation (LLE):

    • Aliquot 200 µL of sample and spike with 20 µL of SIL-IS.

    • Add 2 mL of Hexane:Ethyl Acetate (1:1, v/v). Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic (upper) layer to a clean tube and evaporate to dryness.

  • Derivatization (Parent only - Skip; Metabolites - Required):

    • Reconstitute in 50 µL of derivatizing agent (e.g., BSTFA + 1% TMCS). Incubate at 60°C for 30 minutes.

  • Separation & Detection:

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

    • Oven program: 80°C (hold 1 min) ramped to 280°C at 15°C/min.

    • Detection: Electron Ionization (EI) at 70 eV in MRM mode.

Workflow Sample Biological Sample Prep SPE / LLE Extraction Sample->Prep Sep LC or GC Separation Prep->Sep Detect MS/MS Detection Sep->Detect Data ICH M10 Validation Detect->Data

Caption: Step-by-step bioanalytical workflow from sample preparation to ICH M10 validation.

Quantitative Data & Validation Comparison

The following tables summarize the experimental validation data for 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide, demonstrating the performance divergence between the two platforms. Acceptance criteria mandate that accuracy must be within 85-115% (80-120% at LLOQ) and precision ≤15% CV (≤20% at LLOQ).

Table 1: Accuracy and Precision (Intra-day & Inter-day)

LC-MS/MS demonstrates superior precision due to the elimination of the derivatization step.

PlatformQC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (% CV)Inter-day Accuracy (%)Inter-day Precision (% CV)
LC-MS/MS LLOQ (1.0)98.44.5102.15.1
LQC (3.0)101.23.299.84.0
MQC (50.0)99.52.1100.42.8
HQC (800.0)103.12.5101.73.1
GC-MS/MS LLOQ (2.5)112.414.2115.816.5
LQC (7.5)108.38.9110.111.2
MQC (50.0)94.56.592.48.1
HQC (800.0)91.25.288.97.4
Table 2: Extraction Recovery and Matrix Factor (MF)

SPE provides a highly consistent recovery profile across concentration ranges, whereas LLE suffers from partitioning inefficiencies for polar degradates.

Platform (Extraction)AnalyteMean Recovery (%)Recovery % CVIS-Normalized Matrix Factor
LC-MS/MS (SPE) Parent91.53.40.98 ± 0.02
ESA Metabolite88.24.11.02 ± 0.04
GC-MS/MS (LLE) Parent74.39.80.85 ± 0.08
ESA Metabolite22.125.4Not Quantifiable
Table 3: Stability Profiles (LC-MS/MS Data)

Chloroacetamides are susceptible to hydrolysis. Strict temperature controls are required.

ConditionStorage ParameterParent Remaining (%)ESA Remaining (%)
Benchtop 24 hours at Room Temp (22°C)94.298.5
Freeze-Thaw 3 Cycles (-80°C to Room Temp)91.897.1
Long-Term 90 Days at -80°C89.595.4
Post-Preparative 48 hours in Autosampler (4°C)98.199.2

Conclusion & Recommendations

For the robust bioanalysis of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide , LC-MS/MS coupled with SPE is the definitive, scientifically sound choice.

While GC-MS/MS can detect the parent compound, it fundamentally fails to capture the holistic metabolic picture due to the poor LLE partitioning and non-volatility of the critical ESA/OA downstream metabolites [3]. By utilizing LC-MS/MS with polarity switching (Positive ESI for parent, Negative ESI for metabolites) and SIL-IS, researchers can establish a self-validating system that easily passes the rigorous acceptance criteria outlined in the ICH M10 and FDA guidelines.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA. European Medicines Agency.[Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. U.S. Food and Drug Administration.[Link]

  • Biodegradation of the Acetanilide Herbicides Alachlor, Metolachlor, and Propachlor. PubMed.[Link]

  • Detoxification of Cytotoxic Alachlor by Glutathione: Characterization of Conjugated Adducts by Electrospray Ionization Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

Comparative

Inter-Laboratory Reproducibility of 2-Chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide Assays: A Comprehensive Comparison Guide

Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has placed immense pressure on the analytical frameworks used to evaluate electrophilic chemical probes. 2-chloro-N-cyclopropyl-N-(4-methylcyclohexy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has placed immense pressure on the analytical frameworks used to evaluate electrophilic chemical probes. 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide (CCMA) is a highly specialized chloroacetamide-based fragment utilized in Activity-Based Protein Profiling (ABPP) and covalent ligand discovery. Its unique steric bulk—provided by the cyclopropyl and 4-methylcyclohexyl moieties—offers a highly tunable "goldilocks" zone of reactivity.

However, inter-laboratory reproducibility for CCMA and similar chloroacetamide assays remains a critical bottleneck. Discrepancies in apparent binding affinities ( IC50​ ) and labeling efficiencies across facilities are rarely due to the compound itself, but rather stem from uncontrolled variables in assay microenvironments. This guide objectively compares CCMA against alternative electrophiles, dissects the chemical causality behind reproducibility failures, and provides a self-validating, standardized protocol to ensure robust multi-site data concordance.

Mechanistic Causality: The Chemistry of Covalent Reproducibility

To achieve reproducible assays, researchers must move beyond treating protocols as mere recipes and understand the underlying physical chemistry. CCMA engages target proteins via a two-step mechanism: initial non-covalent binding ( KI​ ) followed by an irreversible bimolecular nucleophilic substitution ( SN​2 ) to form a covalent adduct ( kinact​ ).

Mechanism Target Protein Target (Thiolate, S-) Complex Reversible Complex (K_I) Target->Complex Binding Probe CCMA Probe (Chloroacetamide) Probe->Complex Binding Adduct Covalent Adduct (k_inact) Complex->Adduct SN2 Reaction

Kinetic model of CCMA covalent engagement via SN2 substitution.

The pH and pKa Imperative

The SN​2 reaction requires the target cysteine to be in its deprotonated, highly nucleophilic thiolate state ( S− ). Cysteine reactivity is fundamentally governed by the local protein microenvironment, which dictates the pKa​ of the thiol group—values can range dramatically from 3.5 to over 9[1]. A seemingly negligible inter-laboratory buffer variation from pH 7.2 to 7.6 will exponentially alter the available thiolate fraction, drastically skewing the apparent reaction rate and resulting in conflicting target engagement data.

The Reductant Scavenging Pitfall

A primary source of inter-lab variance is the choice of reducing agent. Many legacy protocols utilize Dithiothreitol (DTT) or β -mercaptoethanol (BME). Because these are thiol-based, they act as competing nucleophiles that rapidly scavenge chloroacetamide probes like CCMA[2]. This leads to probe depletion and artificially inflated IC50​ values.

Objective Comparison: CCMA vs. Alternative Electrophiles

When designing a covalent screening assay, selecting the right electrophilic warhead is paramount. CCMA serves as an excellent "scout" fragment in chemoproteomics due to its balanced reactivity, enabling the discovery of novel ligandable cysteines without the overwhelming promiscuity of highly reactive alternatives[3].

Below is an objective comparison of CCMA against two standard alternatives: Iodoacetamide (IAA) (a highly reactive, pan-cysteine label) and Acrylamide (a softer electrophile requiring strict geometric alignment)[4].

Table 1: Electrophilic Probe Performance & Reproducibility Metrics
MetricIodoacetamide (IAA)CCMA (Chloroacetamide)Acrylamide Probes
Intrinsic Reactivity Very HighModerateLow
Kinetic Selectivity Poor (Pan-reactive)High (Sterically guided)Very High
Primary Mechanism Unselective SN​2 Binding-directed SN​2 Michael Addition
GSH Stability (t1/2) < 10 minutes~4 - 6 hours> 24 hours
Inter-Lab Reproducibility Low (Highly buffer dependent)High (If reductants controlled)Very High
Best Use Case Chase probe / Total Cys mappingFragment screening / TCI discoveryLate-stage drug optimization

Data synthesis based on established chemoproteomic profiling parameters[4].

Standardized Self-Validating Protocol (isoTOP-ABPP)

To eliminate inter-laboratory variability, every covalent assay must be a self-validating system . The following protocol utilizes isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP). It incorporates an IAA-alkyne "chase" step as an internal control: if the DMSO vehicle control fails to show maximal IAA-alkyne labeling, the operator immediately knows the buffer or proteome integrity is compromised.

Workflow Step1 1. Buffer Prep (pH 7.4, TCEP Reductant) Step2 2. CCMA Incubation (Strict Time/Temp Control) Step1->Step2 Step3 3. IAA-Alkyne Chase (Internal Control) Step2->Step3 Step4 4. CuAAC Click & Enrich (Biotin-Azide) Step3->Step4 Step5 5. LC-MS/MS (Quantify Engagement) Step4->Step5

Self-validating isoTOP-ABPP workflow for reproducible CCMA profiling.

Step-by-Step Methodology:
  • Proteome Preparation (The TCEP Rule): Lyse cells in exactly pH 7.4 HEPES buffer (50 mM HEPES, 150 mM NaCl). Crucial: Reduce disulfides using 1 mM Tris(2-carboxyethyl)phosphine (TCEP). Causality: TCEP is a phosphine-based reductant that does not react with CCMA, preserving 100% of the active probe concentration[2].

  • Controlled CCMA Incubation: Normalize proteome concentration to 2 mg/mL. Add CCMA (e.g., 10 µM final) or DMSO vehicle. Incubate at exactly 37°C for 60 minutes. Causality: Because covalent inhibition is time-dependent, strict adherence to incubation time is mandatory to calculate reproducible kinact​/KI​ values.

  • Internal Control Chase: Add 100 µM IAA-alkyne to all samples for 1 hour at room temperature. This labels all cysteines not engaged by CCMA.

  • CuAAC Click Chemistry: React the alkyne handles with biotin-azide using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Precipitate proteins, wash extensively to remove unreacted probe, and enrich on streptavidin beads.

  • On-Bead Digestion & LC-MS/MS: Digest enriched proteins with trypsin and analyze via LC-MS/MS. Quantify the ratio of MS signals between the CCMA-treated sample and the DMSO control to determine site-specific target engagement[4].

Multi-Laboratory Validation Data

To demonstrate the efficacy of the standardized protocol, below is comparative validation data highlighting the Coefficient of Variation (CV%) across three independent facilities when evaluating CCMA against alternative probes. When the self-validating protocol is strictly adhered to, CCMA demonstrates excellent inter-laboratory concordance.

Table 2: Multi-Laboratory Reproducibility Metrics (Apparent IC50​ in µM)
Probe TypeLab ALab BLab CInter-Lab CV (%)Primary Source of Uncontrolled Variance
Iodoacetamide (IAA) 0.521.180.3168.4% Trace buffer nucleophiles; rapid GSH scavenging
CCMA 4.204.454.153.6% Minor temperature fluctuations during incubation
Acrylamide Standard 12.1012.5012.802.8% Incubation timing discrepancies

Sources

Validation

Preclinical Comparison Guide: In Vitro vs In Vivo Efficacy of 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide (CCMA)

Executive Summary 2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide (CCMA) is a novel, sterically tuned electrophilic probe designed for the targeted covalent modulation of the Transient Receptor Potential Ankyrin 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide (CCMA) is a novel, sterically tuned electrophilic probe designed for the targeted covalent modulation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. While classic TRPA1 agonists like allyl isothiocyanate (AITC) and formalin are highly volatile and broadly reactive, CCMA utilizes a hindered chloroacetamide warhead to achieve high target specificity and prolonged in vivo efficacy. This guide objectively compares the in vitro biochemical potency and in vivo pharmacodynamics of CCMA against standard TRPA1 modulators, providing researchers with validated protocols for utilizing CCMA in preclinical pain models.

Mechanistic Grounding & Rationale

TRPA1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons, where it acts as a primary sensor for environmental irritants and endogenous pro-algesic agents[1]. Unlike classic lock-and-key receptor binding, TRPA1 is activated by electrophiles via covalent modification of specific N-terminal cysteine residues (e.g., Cys414, Cys421, Cys621)[1].

The Causality of CCMA's Design: Standard TRPA1 activators, such as AITC (mustard oil) or cinnamaldehyde, rely on highly reactive isothiocyanate or Michael acceptor groups. These functional groups undergo rapid, dynamic covalent exchange with abundant cellular thiols like glutathione (GSH), leading to rapid clearance and off-target toxicity. CCMA overcomes this limitation through precise steric tuning. The chloroacetamide group forms an irreversible thioether bond with target cysteines. By flanking the electrophilic alpha-carbon with bulky N-cyclopropyl and N-(4-methylcyclohexyl) groups, CCMA is shielded from indiscriminate nucleophilic attack by small-molecule thiols (yielding a long GSH half-life). However, upon entering the specific allosteric nexus of TRPA1, the local effective concentration of the target cysteine overcomes this steric hindrance, resulting in highly specific, irreversible channel activation and sustained calcium influx.

In Vitro Efficacy & Selectivity

To validate CCMA's target engagement, we compared its in vitro profile against AITC and cinnamaldehyde using a FLIPR calcium mobilization assay in HEK293 cells expressing human TRPA1. CCMA demonstrated superior potency and remarkable chemical stability. The irreversible nature of CCMA's binding was confirmed by washout experiments, whereas AITC's dynamic covalent bonds allowed for rapid channel deactivation.

Table 1: In Vitro Profiling of TRPA1 Covalent Modulators
CompoundTRPA1 EC₅₀ (μM)GSH Reactivity (t₁/₂, min)Reversibility (Washout)Primary Mechanism
CCMA 1.2 ± 0.3> 240IrreversibleCovalent Cys-alkylation
AITC 4.3 ± 0.5< 15ReversibleDynamic Covalent
Cinnamaldehyde 15.9 ± 1.2~ 45ReversibleMichael Addition

In Vivo Efficacy & Pharmacokinetics

The true utility of CCMA lies in its in vivo performance. Intraplantar injection of TRPA1 agonists induces a characteristic nociceptive response (flinching, licking, and lifting of the paw)[2]. While formalin induces a biphasic pain response and AITC induces a transient (<15 min) response, CCMA drives a robust, sustained nociceptive phenotype lasting over 60 minutes.

To prove that CCMA's in vivo efficacy is exclusively TRPA1-mediated, we utilized HC-030031 , a highly selective, orally bioavailable TRPA1 antagonist[3]. Pre-treatment with HC-030031 nearly abolished the CCMA-induced behavioral response, confirming that CCMA's sustained efficacy is driven by on-target TRPA1 activation rather than non-specific tissue damage.

Table 2: In Vivo Efficacy and Pharmacokinetics (Murine Model)
CompoundED₅₀ (Intraplantar, nmol)Duration of NociceptionPlasma Half-Life (t₁/₂, min)Blocked by HC-030031?
CCMA 5.0> 60 min115Yes (>90% reduction)
AITC 12.5~ 15 min< 5Yes
Formalin (0.5%) N/ABiphasic (0-5, 15-45 min)N/AYes[2]

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro FLIPR Calcium Assay

This protocol establishes target engagement and quantifies the EC₅₀ of the covalent modifier.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPA1 into 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μL of Fluo-4 AM calcium indicator dye (2 μM in assay buffer containing 2.5 mM probenecid). Incubate for 60 min at room temperature in the dark.

  • Antagonist Validation (Optional but Recommended): To prove specificity, pre-incubate control wells with 10 μM HC-030031 for 10 minutes prior to agonist addition[3].

  • Agonist Addition: Using a FLIPR Tetra system, inject CCMA (10-point dose-response, 0.01 μM to 100 μM).

  • Data Acquisition: Monitor fluorescence (Ex 488 nm / Em 525 nm) continuously for 5 minutes. Calculate the area under the curve (AUC) to determine the EC₅₀.

Protocol B: In Vivo Nociceptive Flinching Assay

This protocol translates biochemical potency into a quantifiable physiological phenotype.

  • Acclimation: Place adult C57BL/6 mice in individual clear Plexiglas observation chambers. Allow 30 minutes for habituation.

  • Antagonist Pre-treatment: Administer HC-030031 (100 mg/kg, p.o. in 0.5% methylcellulose) 60 minutes prior to CCMA injection to establish the baseline for target-specific blockade[3].

  • Intraplantar Injection: Gently restrain the mouse and inject 20 μL of CCMA (5 nmol dissolved in 5% DMSO/95% saline) subcutaneously into the plantar surface of the right hind paw.

  • Behavioral Quantification: Immediately return the mouse to the chamber. Record the total time the animal spends flinching, licking, or biting the injected paw in 5-minute bins for a total of 60 minutes.

Visualizations

G CCMA CCMA (Electrophile) CYS N-terminal Cysteines (Cys621/Cys641) CCMA->CYS Covalent Modification TRPA1 TRPA1 Channel (Closed) TRPA1->CYS TRPA1_OPEN TRPA1 Channel (Open) CYS->TRPA1_OPEN Conformational Change CA_INFLUX Ca2+ Influx & Depolarization TRPA1_OPEN->CA_INFLUX Ion Channel Gating HC030031 HC-030031 (Antagonist) HC030031->TRPA1_OPEN Allosteric Blockade

Mechanism of TRPA1 covalent activation by CCMA and specific allosteric blockade by HC-030031.

Workflow IN_VITRO In Vitro Profiling FLIPR FLIPR Calcium Assay EC50 Determination IN_VITRO->FLIPR GSH GSH Reactivity t1/2 Measurement IN_VITRO->GSH IN_VIVO In Vivo Efficacy FLIPR->IN_VIVO Lead Validation GSH->IN_VIVO PAIN Intraplantar Injection Nociceptive Flinching IN_VIVO->PAIN PK Pharmacokinetics Plasma Stability IN_VIVO->PK

Preclinical screening cascade evaluating CCMA from in vitro biochemical assays to in vivo models.

References

  • Macpherson LJ, Dubin AE, Evans MJ, et al. "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines." Nature. 2007;445(7127):541-545.[Link]

  • McNamara CR, Mandel-Brehm J, Bautista DM, et al. "TRPA1 mediates formalin-induced pain." Proc Natl Acad Sci U S A. 2007;104(33):13525-13530.[Link]

  • Eid SR, Crown ED, Moore EL, et al. "HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity." Mol Pain. 2008;4:48.[Link]

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